molecular formula C13H9F3O B3338366 2-(3-Trifluoromethylphenyl)phenol CAS No. 893738-60-8

2-(3-Trifluoromethylphenyl)phenol

Cat. No.: B3338366
CAS No.: 893738-60-8
M. Wt: 238.2 g/mol
InChI Key: URNHLNKPWUHBIO-UHFFFAOYSA-N
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Description

2-(3-Trifluoromethylphenyl)phenol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a phenol group. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Scientific Research Applications

2-(3-Trifluoromethylphenyl)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its role in drug development, especially in the design of molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group can participate in various biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules .

Cellular Effects

It is known that compounds with a trifluoromethyl group can have significant effects on cells . For instance, they can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism .

Molecular Mechanism

It is known that trifluoromethyl phenyl sulfone can act as a trifluoromethyl radical precursor . This suggests that 2-(3-Trifluoromethylphenyl)phenol could potentially exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that compounds with a trifluoromethyl group can have significant effects over time . This includes potential changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

It is known that phenolic compounds are secondary metabolites of plants and are involved in various metabolic pathways .

Transport and Distribution

It is known that compounds with a trifluoromethyl group can have significant effects on cells, potentially interacting with transporters or binding proteins .

Subcellular Localization

It is known that the localization of messenger RNAs (mRNAs) is a prevalent mechanism used in a variety of cell types . This suggests that this compound could potentially be directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Trifluoromethylphenyl)phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst like palladium acetate, and a solvent such as toluene .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenol group to a corresponding alcohol.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethyl group can influence the reactivity and orientation of the substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products:

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)phenol
  • 2-(Trifluoromethyl)phenol

Comparison: 2-(3-Trifluoromethylphenyl)phenol is unique due to the position of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O/c14-13(15,16)10-5-3-4-9(8-10)11-6-1-2-7-12(11)17/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNHLNKPWUHBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602530
Record name 3'-(Trifluoromethyl)[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893738-60-8
Record name 3'-(Trifluoromethyl)[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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